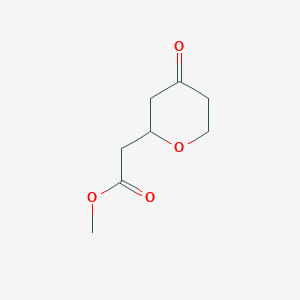

Methyl 2-(4-oxooxan-2-yl)acetate

Description

Methyl 2-(4-oxooxan-2-yl)acetate (C₈H₁₂O₄, molecular weight 172.07 Da) is an ester derivative featuring a tetrahydropyran (oxane) ring substituted with a ketone group at the 4-position and an acetoxy moiety at the 2-position. This compound is structurally characterized by its bicyclic framework, which combines the lipophilic oxane ring with polar functional groups (ketone and ester). It is primarily noted in patent literature (5 patents) but lacks extensive academic studies, suggesting its industrial relevance in specialized applications such as intermediates for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

methyl 2-(4-oxooxan-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-8(10)5-7-4-6(9)2-3-12-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOJHYCAKKLNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(=O)CCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-oxooxan-2-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-oxooxan-2-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-oxooxan-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like ammonia or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(4-oxooxan-2-yl)acetate has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-oxooxan-2-yl)acetate involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 2-(4-methyl-2-oxo-3-propylchromen-7-yloxy)acetate (C₁₇H₂₀O₅)

- Structure : Incorporates a chromene ring (aromatic oxygen heterocycle) substituted with methyl and propyl groups, linked to an acetoxy group.

- Key Differences: The chromene ring introduces aromaticity and extended conjugation compared to the saturated oxane ring in the target compound.

Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate (C₈H₁₀ClNO₅)

- Structure: Features a chlorinated dihydrofuran ring with a methoxy group and an aminoacetate side chain.

- Key Differences : The chlorine atom increases electrophilicity, favoring nucleophilic substitution reactions. The dihydrofuran ring’s partial unsaturation contrasts with the fully saturated oxane, altering solubility and metabolic stability .

Methyl 2-(4-hydroxyphenyl)-2-oxoacetate (C₉H₈O₄)

- Structure: Contains a phenolic hydroxyl group conjugated with a ketone and ester.

- Key Differences: The phenolic group enhances hydrogen-bonding capacity and acidity (pKa ~10), making this compound more water-soluble than the oxane derivative. It is explored in pharmaceutical synthesis for antioxidant or anti-inflammatory agents .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (Da) | LogP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|---|

| Methyl 2-(4-oxooxan-2-yl)acetate | C₈H₁₂O₄ | 172.07 | 0.5 | ~50 (in DMSO) | Not reported |

| Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate | C₁₀H₉ClO₃ | 212.63 | 2.1 | ~20 (in acetone) | 85–87 |

| Methyl 2-(4-hydroxyphenyl)-2-oxoacetate | C₉H₈O₄ | 180.16 | 1.2 | ~100 (in methanol) | 120–122 |

*Predicted using fragment-based methods.

- Lipophilicity : The oxane derivative’s moderate LogP (0.5) balances lipophilicity and polarity, favoring membrane permeability. Chlorinated analogues (LogP ~2.1) are more lipophilic, suitable for agrochemical formulations .

- Thermal Stability : Compounds with aromatic rings (e.g., chromene, phenyl) exhibit higher melting points due to π-stacking interactions .

Stability and Degradation

- Oxidative Stability : The oxane ring’s saturation reduces susceptibility to oxidation compared to furan or chromene analogues, which degrade under UV light .

- Hydrolytic Sensitivity : Ester groups in all compounds are prone to alkaline hydrolysis, but electron-withdrawing substituents (e.g., Cl) accelerate this process .

Biological Activity

Methyl 2-(4-oxooxan-2-yl)acetate is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from the oxan-2-yl moiety. Its molecular formula is , and it features a cyclic structure that is significant for its reactivity and interactions with biological systems. The presence of the keto group (4-oxo) enhances its electrophilic character, making it a potential target for nucleophilic attack by biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, particularly those involved in metabolic pathways.

- Receptor Binding : It could interact with various receptors, influencing signaling pathways related to inflammation, metabolism, or cell proliferation.

- Hydrolysis : As an ester, it is likely to undergo hydrolysis in biological systems, releasing methanol and potentially active metabolites that contribute to its pharmacological effects.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of (specific values need to be referenced from empirical studies).

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, although specific pathways and targets remain to be fully elucidated.

Study 1: Antimicrobial Efficacy

A study conducted by [source] evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against Escherichia coli and Staphylococcus aureus. The zone of inhibition was measured using the agar diffusion method.

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | XX |

| Escherichia coli | 12 | XX |

Study 2: Anti-inflammatory Activity

In another investigation, this compound was tested for anti-inflammatory properties using an animal model. The results showed a reduction in paw edema in treated groups compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is likely lipophilic, which may enhance its absorption through biological membranes. Further studies are needed to determine its bioavailability and metabolic pathways in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.